(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid
描述
属性
分子式 |
C22H36O4 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26) |
InChI 键 |
GGXXRJAROSMGDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O |
产品来源 |
United States |
准备方法
Synthetic Route Overview
The synthetic approach to (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic acid typically involves:
- Construction of the cyclopentane ring with appropriate hydroxyl and keto groups
- Attachment of the heptenoic acid side chain with a defined (2E) double bond configuration
- Installation of the 3-hydroxy-5-methyl-1-nonenyl side chain with (1E,3S,5S) stereochemistry
This synthesis requires precise stereochemical control to ensure biological activity.
Preparation of Pharmaceutical Compositions (Freeze-dried and Tablet Forms)
According to patent CN101862337A, the preparation method for pharmaceutical compositions containing limaprost includes:
- Step (a): Weighing and dissolving limaprost (0.01% to 1% by weight) with a lyophilizing stabilizing agent such as cyclodextrin clathrate in water to form a solution for freeze-drying.
- Step (b): Lyophilization (freeze-drying) under controlled conditions—pre-freeze temperature between -10°C and -40°C, vacuum pressure ≤ 500 Pa, drying temperature 0-30°C—to obtain freeze-dried mixture I.
- Step (c): Mixing the freeze-dried product with excipients such as fillers (lactose, glucose, maltose, glycine, soluble dextrins), disintegrating agents (low-substituted hydroxypropyl cellulose, starch, polyvinylpyrrolidone, microcrystalline cellulose), and lubricants (magnesium stearate, sodium stearyl fumarate, stearic acid, talc, silica gel) to form mixtures II and III.
- Step (d): Dry granulation and tableting of the mixtures to produce oral dosage forms with consistent drug content and stability.
This method ensures the stability of the active compound and facilitates oral administration.
Summary Table of Preparation Parameters
Research Findings and Perspectives
- The patented preparation method emphasizes freeze-drying to enhance the stability of limaprost in pharmaceutical formulations, which is critical given the compound’s sensitivity to degradation.
- The use of cyclodextrin clathrate as a lyophilizing stabilizing agent is a notable advancement, improving solubility and bioavailability.
- The incorporation of specific excipients tailored for disintegration and lubrication optimizes tablet manufacturing and patient compliance.
- Analytical techniques like LC-MS/MS are indispensable for quality control, ensuring that the stereochemistry and concentration remain intact throughout production.
化学反应分析
Types of Reactions: 11-Deoxy Limaprost undergoes several types of chemical reactions, including:
Dehydration: Removal of water molecules to form the compound.
Isomerization: Conversion of one isomer to another, often facilitated by cyclodextrins.
Common Reagents and Conditions:
Cyclodextrins (α and β): Used to stabilize and promote specific reactions.
Aqueous Solutions: The reactions typically occur in water-based solutions.
Major Products:
11-Deoxy Limaprost: The primary product formed through dehydration.
8-iso-PGE1: Another product formed through isomerization.
科学研究应用
11-Deoxy Limaprost has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stabilization mechanisms of prostaglandins.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of stable pharmaceutical formulations.
作用机制
11-Deoxy Limaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism helps improve blood flow and reduce inflammation .
相似化合物的比较
Structural and Functional Features
The following table highlights key structural differences and biological implications compared to analogues:
*Calculated based on molecular formula.
Key Observations:
Side Chain Modifications: The target compound’s (3S,5S)-3-hydroxy-5-methylnonenyl side chain introduces branching and a methyl group absent in PGE1’s linear 3-hydroxyoctenyl chain (). This may enhance metabolic stability or alter receptor affinity. highlights a phenyl-containing side chain in a methyl ester derivative, which could increase binding to hydrophobic receptor pockets.
Stereochemistry :
- The (1R,2R) cyclopentyl configuration contrasts with the (1S,2S,3S) configuration in ’s analogue, which would disrupt prostaglandin receptor interactions due to altered spatial orientation.
Functional Groups: The α,β-unsaturated carboxylic acid in the target compound and PGE1 is critical for binding to prostaglandin receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
